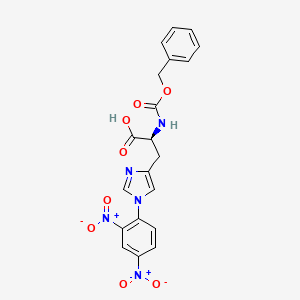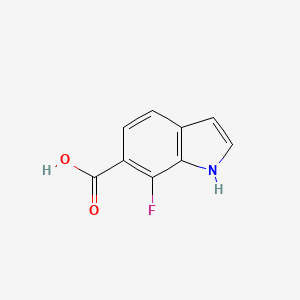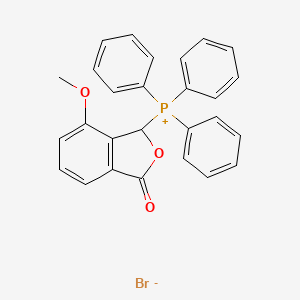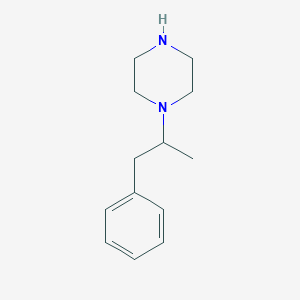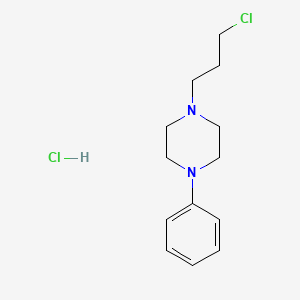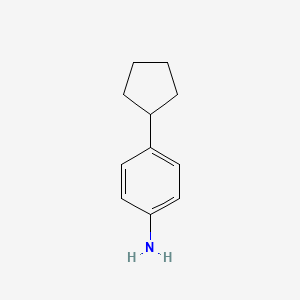
4-Cyclopentylaniline
Overview
Description
4-Cyclopentylaniline is a chemical compound with the CAS Number: 20029-53-2 . It has a molecular weight of 161.25 . It is in liquid form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H15N/c12-11-7-5-10 (6-8-11)9-3-1-2-4-9/h5-9H,1-4,12H2 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 161.25 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.Scientific Research Applications
Cyclodextrin Complexes and Amino Acid Interactions
Cyclodextrins, known for their complexing capabilities, are studied for their interactions with aromatic amino acids in peptides, impacting protein stability, solubility, and taste masking. The study by Caso et al. (2015) explores the binding constants between β-cyclodextrins and tripeptides containing aromatic side chains, providing insights into molecular interactions that could be relevant for understanding the behavior of compounds like 4-Cyclopentylaniline in biological systems (Caso et al., 2015).
DNA Damage and Reactive Oxygen Species
Research by Lee et al. (2015) indicates that cyclo(phenylalanine‐proline), a compound with an aromatic ring similar to this compound, can induce DNA damage in mammalian cells through the production of reactive oxygen species. This study suggests potential genotoxic effects of aromatic compounds that could be extrapolated to this compound-related research, emphasizing the need for caution in its applications (Lee et al., 2015).
Antiviral Properties of Marine Microbe Derivatives
Compounds isolated from marine microbes, including diketopiperazines, have been shown to inhibit dengue virus replication. Lin et al. (2016) discovered new butyrolactone and diketopiperazine derivatives with significant antiviral activity, highlighting the potential of structurally diverse compounds, such as this compound derivatives, in the development of new antiviral agents (Lin et al., 2016).
Unnatural Amino Acid Incorporation in Proteins
Bazewicz et al. (2012) expanded the utility of 4-cyano-L-phenylalanine, an analog to this compound, as a vibrational reporter for studying protein environments. This research demonstrates the feasibility of incorporating structurally unique amino acids into proteins to probe their local environments, suggesting potential applications for this compound derivatives in protein engineering and biophysical studies (Bazewicz et al., 2012).
Safety and Hazards
The safety information for 4-Cyclopentylaniline indicates that it is a substance that requires caution. It has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . These statements indicate that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as quinoline derivatives, have been shown to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and dhodh kinase .
Mode of Action
Based on the properties of similar compounds, it can be inferred that 4-cyclopentylaniline may interact with its targets to induce biochemical changes .
Biochemical Pathways
Related compounds have been found to impact various biochemical pathways, including those involving tyrosine kinases, topoisomerase, tubulin polymerization, and dhodh kinase .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . . These properties could potentially impact the bioavailability of the compound.
Result of Action
Based on the properties of similar compounds, it can be inferred that this compound may induce changes at the molecular and cellular level .
properties
IUPAC Name |
4-cyclopentylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMMERYBDMQMFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473444 | |
| Record name | 4-cyclopentylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20029-53-2 | |
| Record name | 4-cyclopentylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclopentylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What pharmacological activities have been observed in derivatives of 4-cyclopentylaniline?
A1: Research has focused on synthesizing various derivatives of this compound and evaluating their pharmacological properties. Specifically, N-(piperazinoacyl), N-(piperazinoalkyl) [], N-(aminoacyl), and N-(aminoalkyl) derivatives [, ] have been synthesized and screened. These derivatives have shown promising results as local anesthetics, antispasmodics (similar to papaverine), and analgesics. [, , ]
Q2: Can you provide an example of how the structure of this compound derivatives has been modified to investigate structure-activity relationships (SAR)?
A2: One example of SAR exploration involves the synthesis of propionanilide derivatives of this compound. Researchers reacted N-(4-methylpiperazino)alkyl and N-(4-(2-hydroxyethyl)piperazino)alkyl derivatives with propionyl chloride. [] This modification led to compounds with varying analgesic effects in the peritoneal test in mice, demonstrating the impact of structural changes on biological activity. []
Q3: What synthetic approaches have been employed to produce this compound derivatives?
A3: A variety of synthetic strategies have been explored. One study describes the reaction of five N-(4-cydopentylphenyl)haloalkanecarboxamides with 1-methylpiperazine and 1-(2-hydroxyethyl)piperazine to yield N-(4-cydopentylphenyl)piperazinoalkanecarboxamides. These were further reacted with lithium aluminium hydride to produce triamine derivatives. [] Another approach details the synthesis of para-cyclopentylanilines from ortho-(cyclopent-1′-enyl)anilines. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-1-(3-chloropyridine-2-yl)-N-[4-chloro-2-methyl-6-(methylaminocarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B1354285.png)


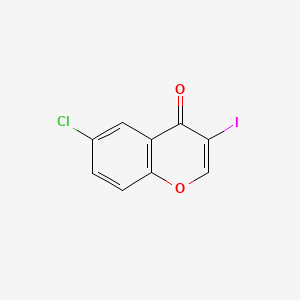
![4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1354296.png)
